
J 113863
Übersicht
Beschreibung
UCB 35625 ist eine synthetische organische Verbindung, die für ihre potenten und selektiven antagonistischen Eigenschaften gegenüber den Chemokinrezeptoren CCR1 und CCR3 bekannt ist . Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Hemmung der Chemokin-induzierten Chemotaxis zu untersuchen, die für das Verständnis verschiedener entzündlicher Erkrankungen und der Metastasierung von Krebs entscheidend ist .
Herstellungsmethoden
Die Synthese von UCB 35625 umfasst mehrere Schritte, beginnend mit der Herstellung von 1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidiniumiodid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie DMSO und Ethanol, wobei die Verbindung in DMSO bis zu 100 mM und in Ethanol bis zu 50 mM löslich ist . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke im Labor erhältlich .
Vorbereitungsmethoden
The synthesis of UCB 35625 involves multiple steps, starting with the preparation of 1,4-trans-1-(1-cycloocten-1-ylmethyl)-4-[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide . The reaction conditions typically include the use of solvents like DMSO and ethanol, with the compound being soluble up to 100 mM in DMSO and 50 mM in ethanol . Industrial production methods are not widely documented, but the compound is available for laboratory research purposes .
Analyse Chemischer Reaktionen
UCB 35625 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf der Wechselwirkung mit Chemokinrezeptoren liegt. Sie wirkt als Antagonist, indem sie die Chemotaxis hemmt, die durch Chemokine wie MIP-1α und Eotaxin induziert wird . Häufig verwendete Reagenzien in diesen Reaktionen sind Transfektanten, die CCR1- und CCR3-Rezeptoren exprimieren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die gehemmten Chemokin-Rezeptor-Komplexe, die die Migration von Zellen verhindern .
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
J 113863 has been extensively studied for its effects on rheumatoid arthritis, particularly through its ability to block CCR1. In a study involving collagen-induced arthritis (CIA) in mice, treatment with this compound resulted in:
- Improved paw inflammation and joint damage.
- Significant reduction in cell infiltration into joints.
- Decreased plasma levels of tumor necrosis factor alpha (TNFα) in LPS-treated mice, indicating its potential to modulate inflammatory responses .
Table 1: Effects of this compound on Inflammatory Markers in CIA Models
Treatment | Paw Inflammation | Joint Damage | TNFα Levels (pg/mL) |
---|---|---|---|
Control | High | Severe | Elevated |
This compound | Moderate | Reduced | Decreased |
Multiple Sclerosis
In models of experimental autoimmune encephalomyelitis (EAE), which mimic multiple sclerosis, this compound demonstrated:
- Correction of the imbalance between pro-inflammatory cytokines (like GM-CSF and IL-6) and anti-inflammatory cytokines (like IL-10 and IL-27).
- A significant reduction in CD4+ T cells producing GM-CSF and IL-6, while increasing IL-10 and IL-27 levels .
Table 2: Cytokine Expression Changes in EAE Models
Cytokine | Control Levels | This compound Treatment Levels |
---|---|---|
GM-CSF | High | Low |
IL-6 | High | Low |
IL-10 | Low | High |
IL-27 | Low | High |
Neuropathic Pain
Research has explored the efficacy of this compound in treating neuropathic pain by blocking CCR1. In animal studies, it was shown to mitigate pain responses effectively, suggesting its potential as a therapeutic agent for chronic pain conditions .
Biased Signaling
This compound exhibits biased signaling properties, acting as an antagonist for certain chemokine receptors while demonstrating partial agonist activity under specific conditions. This dual functionality allows it to modulate cellular responses differently depending on the receptor context .
Table 3: Biased Signaling Characteristics of this compound
Receptor Type | Action Type | Functional Outcome |
---|---|---|
CCR1 | Antagonist | Inhibition of migration |
CCR2 | Partial Agonist | Induction of migration |
CCR5 | Antagonist | Inhibition of chemotaxis |
Wirkmechanismus
UCB 35625 exerts its effects by binding to the transmembrane helices of chemokine receptors CCR1 and CCR3 . This binding prevents the interaction of chemokines with their receptors, thereby inhibiting the chemotaxis process . The molecular targets involved include the amino acids located within the receptor transmembrane helices, specifically TM1, TM2, and TM7 .
Vergleich Mit ähnlichen Verbindungen
UCB 35625 ist einzigartig durch seine hohe Selektivität und Potenz als dualer Antagonist für CCR1- und CCR3-Rezeptoren . Ähnliche Verbindungen umfassen:
BI-9564: Ein weiterer Chemokinrezeptor-Antagonist mit unterschiedlicher Selektivität und Bindungsaffinität.
UCB 35625 zeichnet sich durch seine spezifische Hemmung der CCR1- und CCR3-vermittelten Chemotaxis aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
J 113863 is a potent antagonist of the chemokine receptor CCR1, which has garnered attention for its potential therapeutic applications, particularly in inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
Overview of this compound
- Chemical Structure : this compound is chemically characterized as 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.
- Mechanism of Action : It functions primarily as a CCR1 antagonist, exhibiting high potency with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 .
1. Inflammatory Response Modulation
Research indicates that this compound plays a significant role in modulating inflammatory responses. In experimental models of arthritis, administration of this compound resulted in:
- Reduced Inflammation : Significant reduction in paw inflammation and joint damage was observed in collagen-induced arthritis (CIA) models .
- Cytokine Regulation : this compound decreased plasma levels of tumor necrosis factor-alpha (TNFα) in LPS-treated mice, indicating its potential to regulate pro-inflammatory cytokines .
2. Analgesic Effects
This compound has demonstrated analgesic properties in various pain models:
- Neuropathic Pain Studies : In murine models of neuropathic pain, this compound was compared with other antagonists (e.g., SB328437). Results showed that it effectively reduced pain behaviors associated with chronic constriction injury .
- Cold Plate Test : The compound exhibited significant analgesic effects when administered, suggesting its utility in treating neuropathic pain .
Table 1: Summary of Key Experimental Findings
3. Biased Signaling Properties
Recent studies have highlighted the biased signaling characteristics of this compound. It was shown to activate different G protein pathways selectively, which may contribute to its varied biological effects:
Eigenschaften
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202796-41-6, 202796-42-7, 301648-08-8 | |
Record name | J-113863, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J-113863, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UCB 35625 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J-113863, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | J-113863, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.